molecular formula C14H14N2O2 B5786757 3-methoxy-N-(2-pyridinylmethyl)benzamide

3-methoxy-N-(2-pyridinylmethyl)benzamide

Cat. No. B5786757
M. Wt: 242.27 g/mol
InChI Key: AWLFZYOWMPLPCC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds similar to 3-methoxy-N-(2-pyridinylmethyl)benzamide, typically involves the reaction of appropriate carboxylic acid chlorides with amines under weak basic conditions. For instance, N-(3-Hydroxy-2-pyridyl)benzamides were synthesized by reacting 2-amino-3-pyridinol with carboxylic acid chloride, highlighting a general approach to benzamide synthesis (Mobinikhaledi et al., 2006).

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be determined using X-ray diffraction techniques and supported by computational methods such as density functional theory (DFT). These analyses reveal the crystalline system, lattice constants, and molecular geometry, offering insights into the spatial arrangement and electronic properties of the molecules (Demir et al., 2015).

Chemical Reactions and Properties

Benzamides undergo various chemical reactions, contributing to their diverse chemical properties. The synthesis of derivatives often involves halogenation, nitration, and sulfonation processes, allowing for the introduction of functional groups that modify the compound's reactivity and interaction capabilities. The reaction conditions, such as temperature and catalysts, play crucial roles in determining the yield and specificity of these reactions.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline form are critical for understanding the behavior of benzamide compounds. These properties are influenced by the molecular structure and the presence of functional groups. For example, polymorphism in benzamide derivatives can lead to different physical properties, which are important for their application in material science and pharmacology (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties of benzamides, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are determined by their molecular structure. The electron-donating or withdrawing nature of substituents affects the compound's reactivity. Studies on the electronic properties, such as HOMO and LUMO energies, and thermodynamic properties can provide valuable information on the chemical behavior of these compounds (Demir et al., 2015).

properties

IUPAC Name

3-methoxy-N-(pyridin-2-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-18-13-7-4-5-11(9-13)14(17)16-10-12-6-2-3-8-15-12/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLFZYOWMPLPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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